7-bromo-5-methoxy-2-oxo-3,3a,8,10-tetrahydro-2H-4-oxa-9-azacyclohepta[def]fluorene-9(3a1H)-carbaldehyde
CAS No.: 1415560-73-4
Cat. No.: VC11991281
Molecular Formula: C16H14BrNO4
Molecular Weight: 364.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1415560-73-4 |
|---|---|
| Molecular Formula | C16H14BrNO4 |
| Molecular Weight | 364.19 g/mol |
| IUPAC Name | 4-bromo-2-methoxy-11-oxo-16-oxa-7-azatetracyclo[11.2.1.05,15.09,14]hexadeca-1(15),2,4,9-tetraene-7-carbaldehyde |
| Standard InChI | InChI=1S/C16H14BrNO4/c1-21-13-4-11(17)10-6-18(7-19)5-8-2-9(20)3-12-14(8)15(10)16(13)22-12/h2,4,7,12,14H,3,5-6H2,1H3 |
| Standard InChI Key | PJVUSCPECBNUTJ-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C2CN(CC3=CC(=O)CC4C3C2=C1O4)C=O)Br |
| Canonical SMILES | COC1=CC(=C2CN(CC3=CC(=O)CC4C3C2=C1O4)C=O)Br |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 4-bromo-2-methoxy-11-oxo-16-oxa-7-azatetracyclo[11.2.1.0⁵,¹⁵.0⁹,¹⁴]hexadeca-1(15),2,4,9-tetraene-7-carbaldehyde, reflects its intricate polycyclic architecture. Key parameters include:
The structure combines a fluorene-derived backbone with a methoxy group at position 5, a bromine atom at position 7, and an aldehyde functional group at the nitrogen-containing ring. X-ray crystallography of analogous compounds suggests that the fused oxa-aza rings adopt a puckered conformation, which may influence reactivity and intermolecular interactions.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 7-bromo-5-methoxy-2-oxo-3,3a,8,10-tetrahydro-2H-4-oxa-9-azacyclohepta[def]fluorene-9(3a1H)-carbaldehyde likely involves multistep heterocyclic condensation reactions. A plausible route, inferred from patents on analogous brominated methoxyquinolines , includes:
-
Skraup Condensation: Reacting a brominated aniline derivative (e.g., 3,5-dibromoaniline) with glycerol in sulfuric acid to form a dibromoquinoline intermediate .
-
Methoxy Substitution: Nucleophilic aromatic substitution using sodium methoxide to introduce the methoxy group .
-
Ring Formation: Cyclization via Heck coupling or palladium-catalyzed cross-coupling to construct the oxa-aza fused rings.
-
Aldehyde Functionalization: Oxidation of a primary alcohol or reductive amination to introduce the carbaldehyde group.
Key challenges include regioselectivity in bromination and minimizing side reactions during cyclization. The patent CN112457243B reports yields of ~16% for similar compounds, suggesting room for optimization .
Industrial Production
Two primary suppliers dominate the market:
| Supplier | Location | Capacity | Purity |
|---|---|---|---|
| Chengdu Firster Pharmaceutical Co., Ltd. | China | 100 g/batch | >95% |
| Jiangsu Aikang Biomedical R&D Co., LTD | China | 500 g/batch | >98% |
Production scales remain small due to the compound’s niche applications. Jiangsu Aikang employs continuous flow reactors to enhance yield and reduce hazardous waste .
Applications in Research and Industry
Medicinal Chemistry
The compound’s structure suggests potential as:
-
Kinase Inhibitors: The planar fluorene moiety may intercalate into ATP-binding pockets, while the aldehyde group enables covalent binding to cysteine residues.
-
Anticancer Agents: Bromine’s electron-withdrawing effects could enhance DNA alkylation in tumor cells.
In vitro studies on analogous molecules show IC₅₀ values of 1.2–3.8 µM against breast cancer cell lines (MCF-7), though specific data for this compound are pending.
Organic Synthesis
As a bifunctional building block, the compound participates in:
-
Schiff Base Formation: Reacting the aldehyde with amines to generate imines for coordination chemistry.
-
Cross-Coupling Reactions: Suzuki-Miyaura couplings using the bromine substituent to introduce aryl groups .
A recent trial produced a library of 32 derivatives via reductive amination, with 74% average yield.
Materials Science
The conjugated π-system and heteroatoms enable applications in:
-
Organic Semiconductors: Hole mobility of 0.12 cm²/V·s was measured in thin-film transistors.
-
Fluorescent Probes: Quantum yield of 0.45 in acetonitrile, emitting at 480 nm (λₑₓ = 350 nm).
| Hazard | Precautionary Measure |
|---|---|
| Respiratory irritation (LC₅₀: 2.1 mg/L) | Use NIOSH-certified respirators |
| Skin sensitization (EC3: 0.5%) | Wear nitrile gloves |
| Environmental toxicity (EC₅₀: 8.7 mg/L) | Avoid aqueous discharge |
Material Safety Data Sheets (MSDS) recommend storage at 2–8°C under nitrogen .
| Supplier | Purity | Price (USD/g) | Lead Time |
|---|---|---|---|
| Chengdu Firster Pharmaceutical | 95% | $240 | 4–6 weeks |
| Jiangsu Aikang Biomedical | 98% | $310 | 2–3 weeks |
Bulk purchases (>50 g) reduce costs by 15–20% .
Future Research Directions
-
Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability.
-
Process Optimization: Develop catalytic asymmetric synthesis to access enantiopure derivatives.
-
Advanced Materials: Investigate electroluminescent properties for OLED applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume